molecular formula C8H15IN2 B1312953 1,2-Dimethyl-3-propylimidazolium Iodide CAS No. 218151-78-1

1,2-Dimethyl-3-propylimidazolium Iodide

Cat. No. B1312953
M. Wt: 266.12 g/mol
InChI Key: ISHFYECQSXFODS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481849B2

Procedure details

1,2-dimethylimidazole (7.2 g, made by Aldrich) and propyl iodide (12.7 g, made by Kanto Chemical) were stirred in toluene at 75° C. for 15 hours. After the end of the reaction, the reaction mixture was cooled to room temperature and the crude crystals formed were recovered. A mixed solvent of toluene and isopropanol was used for recrystallization. The crystals were dried in vacuo to obtain 1,2-dimethyl-3-propylimidazolium iodide (18.3 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH3:7].[CH2:8]([I:11])[CH2:9][CH3:10]>C1(C)C=CC=CC=1>[I-:11].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:8][CH2:9][CH3:10])[C:3]=1[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
CN1C(=NC=C1)C
Name
Quantity
12.7 g
Type
reactant
Smiles
C(CC)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of the reaction
CUSTOM
Type
CUSTOM
Details
the crude crystals formed
CUSTOM
Type
CUSTOM
Details
were recovered
CUSTOM
Type
CUSTOM
Details
A mixed solvent of toluene and isopropanol was used for recrystallization
CUSTOM
Type
CUSTOM
Details
The crystals were dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[I-].C[N+]1=C(N(C=C1)CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.